molecular formula C13H18N2 B1399062 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine CAS No. 1250681-39-0

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine

Cat. No.: B1399062
CAS No.: 1250681-39-0
M. Wt: 202.3 g/mol
InChI Key: NOOJVNJLXOFSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Scientific Research Applications

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine has several scientific research applications:

Preparation Methods

Chemical Reactions Analysis

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, tetrahydroquinoline derivatives have been shown to inhibit certain enzymes involved in neurodegenerative disorders . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(cyclopropylmethyl)-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-6-5-11-2-1-7-15(13(11)8-12)9-10-3-4-10/h5-6,8,10H,1-4,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOJVNJLXOFSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine

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